Maackiain

Description

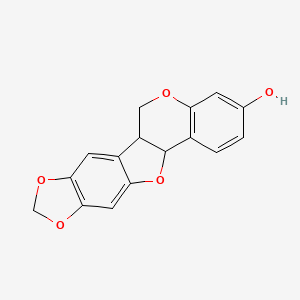

Maackiain is a pterocarpan-class phytoalexin, a flavonoid analog first isolated from Maackia amurensis (Fabaceae family) . It is widely distributed in plants of the Sophora, Trifolium, Millettia, and Caragana genera . Structurally, this compound features a benzylphenylether bond and a tetracyclic pterocarpan skeleton, contributing to its bioactivity .

Structure

3D Structure

Properties

IUPAC Name |

5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKSJTUUSUGIDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (-)-Maackiain | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2035-15-6 | |

| Record name | (-)-Maackiain | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 - 181 °C | |

| Record name | (-)-Maackiain | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Solvent Extraction and Fractionation

In a representative protocol, pulverized heartwood (1 kg) is extracted twice with a benzene-methanol mixture (1:1 v/v) for 8 hours, yielding a deep brown residue (76.4 g). Sequential fractionation with n-hexane removes non-polar contaminants, followed by alkaline extraction using 5% sodium hydroxide to isolate phenolic compounds. The final this compound-rich fraction is obtained via crystallization and chromatography, though the overall yield is only 0.4%. This method is limited by the compound’s low natural abundance and labor-intensive purification.

Chemical Synthesis of this compound

Synthetic routes address the limitations of natural extraction by enabling scalable production. Two primary strategies have been developed: racemic synthesis followed by chiral resolution and stereoselective synthesis.

Racemic Synthesis and Chiral Resolution

A landmark synthesis of (±)-maackiain involves palladium-catalyzed cross-coupling (Scheme 1):

Table 1: Synthetic Parameters for Racemic this compound

| Parameter | Value |

|---|---|

| Catalyst | PdCl(PhCN) |

| Reaction Time | 96 hours |

| Temperature | 40°C |

| Solvent | DMF |

| Yield | 16% |

Chiral resolution of (±)-maackiain is achieved using a Chiral Pack IC column with hexane/methanol (80:20), yielding enantiomers with retention times of 73.68 min (−)-maackiain and 99.60 min (+)-maackiain.

Stereoselective Synthesis

The RSC Advanced route (Scheme 2) optimizes stereochemistry using Triton B and acrylonitrile:

-

Cyclization : Base-mediated closure of a benzopyran intermediate.

-

Reduction : Sodium borohydride reduces ketones to alcohols.

-

Benzylation : Protection of hydroxyl groups with benzyl chloride.

This method avoids palladium but suffers from low yields (12–18%) and prolonged reaction times (4 days).

Optimization of Synthetic Routes

Recent efforts focus on improving efficiency and reducing reliance on precious metals.

Catalyst Substitution

Alternative catalysts like copper(I) iodide have been explored, but PdCl(PhCN) remains superior for cross-coupling efficiency.

Solvent and Temperature Modifications

Replacing DMF with ethanol in later stages reduces toxicity, while increasing temperature to 60°C shortens reaction time by 24 hours.

Table 2: Optimization Outcomes

| Modification | Effect on Yield | Reaction Time |

|---|---|---|

| Ethanol solvent | No change | −24 hours |

| 60°C temperature | +5% | −24 hours |

| Copper(I) iodide catalyst | −10% | +12 hours |

Analytical Characterization

Synthetic this compound is validated using spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions: Maackiain undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The methylenedioxy group can participate in substitution reactions under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents or nucleophiles under controlled temperatures.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with altered functional groups .

Scientific Research Applications

Neuroprotective Effects

Maackiain has been studied for its neuroprotective properties, particularly in models of Parkinson's disease (PD). Research indicates that this compound can ameliorate neurodegeneration caused by 6-hydroxydopamine (6-OHDA) exposure in Caenorhabditis elegans and SH-SY5Y cell lines. Key findings include:

- Reduction of Dopaminergic Neuron Degeneration : this compound treatment significantly decreased the loss of dopaminergic neurons in 6-OHDA-exposed worms, suggesting its potential as a protective agent against PD .

- Enhanced Lifespan : The compound improved the lifespan of treated worms, indicating its role in promoting overall health under stress conditions .

- Modulation of Autophagy : this compound enhanced proteasome activity and autophagy through the expression of PINK1 and Parkin, which are critical for mitochondrial quality control .

Anti-Allergic Properties

This compound has demonstrated promising results as an antiallergic agent. Studies have shown that it can alleviate symptoms associated with allergies by inhibiting specific gene expressions:

- Inhibition of H1 Receptor and IL-4 Gene Expression : In TDI-sensitized rat models, this compound suppressed the upregulation of H1 receptor and IL-4 gene expressions, contributing to reduced nasal symptoms .

- Mechanism of Action : The compound operates by inhibiting protein kinase C δ (PKC δ) activation, which is crucial in H1 receptor signaling pathways .

Anti-Inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various contexts:

- Kidney Protection in Diabetes : this compound has been shown to protect kidney function in type 2 diabetic rats by decreasing oxidative stress and inflammation, thereby preserving normal renal function .

- Carrageenan-Induced Edema Model : In vivo studies indicated that this compound reduced paw edema in mice subjected to carrageenan treatment, demonstrating its anti-inflammatory efficacy .

Anticancer Activity

Recent research highlights this compound's potential as an anticancer agent:

- Cervical Cancer Treatment : this compound inhibited proliferation and migration of cervical cancer cell lines (HeLa and SiHa) by activating the AMPK/mTOR/autophagy pathway. This suggests a dual role in enhancing the effects of conventional chemotherapy agents like cisplatin .

- Immunostimulatory Effects : The compound promotes IL-1β production via activation of the inflammasome/caspase-1 pathway, indicating its role in modulating immune responses that could be beneficial in cancer therapy .

Obesity Management

Emerging studies suggest that this compound may mimic caloric restriction effects:

- Lipid Reduction : Research indicates that this compound reduces lipid accumulation in glucose-stimulated C. elegans, potentially offering a novel approach to obesity management through modulation of nutrient sensing pathways .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Maackiain involves its interaction with various molecular targets and pathways:

Molecular Targets: It interacts with enzymes and proteins involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Key Bioactivities :

- Antimicrobial : Inhibits fungal pathogens like Ascochyta rabiei and Nectria haematococca by disrupting membrane integrity .

- Anticancer : Induces apoptosis in cancer cells via caspase-3 activation and mitochondrial pathway modulation .

- Anti-inflammatory/antiallergic : Suppresses histamine H1 receptor upregulation and interleukin-4 gene expression .

- Detoxification resistance : Pathogenic fungi such as A. rabiei metabolize maackiain via oxidative and reductive pathways, highlighting its role in plant-pathogen interactions .

Structural and Functional Analogues

Table 1: Structural Comparison of this compound and Related Pterocarpans

Key Differences :

- Substituents : this compound’s 7-hydroxyl and 2',4'-methoxy groups enhance its antifungal specificity compared to pisatin (3-hydroxyl, 7-methoxy) .

- Metabolic Pathways : A. rabiei degrades this compound via both oxidative (to 1α-hydroxy-pterocarp-1,4-diene-3-one) and reductive (to 2'-hydroxyisoflavan) routes, whereas Nectria haematococca exclusively oxidizes pisatin .

Pharmacokinetic and Bioavailability Profiles

Table 2: Pharmacokinetic Properties

Insights :

- This compound’s glucuronidation at the 7-position improves water solubility but reduces membrane permeability compared to non-glycosylated pterocarpans like medicarpin .

- Sophojaponicin (this compound-3-O-glucoside) exhibits higher bioavailability (35–40%) due to glycoside-mediated intestinal absorption .

Antifungal Efficacy and Pathogen Resistance

Table 3: Fungal Detoxification Mechanisms

Critical Findings :

- A. rabiei’s dual degradation routes for this compound suggest evolutionary adaptation to legume hosts, contrasting with Nectria’s single oxidative pathway .

- This compound’s 2',4'-methoxy groups confer resistance to demethylation, unlike pisatin, which is rapidly inactivated by PDA1 .

Advancements :

- This compound’s enantioselective synthesis using chiral palladium catalysts remains inefficient, whereas microbial synthesis of resveratrol is more scalable .

Biological Activity

Maackiain, a natural pterocarpan derived from Sophora flavescens, has garnered attention for its diverse biological activities, particularly in the context of obesity management, anti-inflammatory responses, and potential anti-diabetic effects. This article synthesizes recent research findings on the biological activity of this compound, highlighting its mechanisms of action and implications for therapeutic applications.

1.1 Anti-Adipogenic Effects

Recent studies have demonstrated that this compound significantly inhibits adipogenic differentiation in human adipocytes. This effect is mediated through a peroxisome proliferator-activated receptor gamma (PPARγ)-dependent mechanism. Specifically, this compound downregulates PPARγ and CCAAT/enhancer binding protein alpha (C/EBPα), which are crucial for adipocyte differentiation. Additionally, it decreases lipogenesis by inhibiting sterol regulatory element-binding protein 1 (SREBP1) and its downstream target, acetyl-CoA carboxylase .

1.2 Impact on Lipid Metabolism in C. elegans

In a model using Caenorhabditis elegans, this compound has been shown to mimic caloric restriction by reducing lipid accumulation. At a concentration of 100 μM, it upregulated several genes associated with lipid metabolism, including aak-2, sir-2.1, and nhr-49. These findings suggest that this compound may activate nutrient-sensing pathways that control lipid storage and metabolism .

2. Anti-Inflammatory Activity

This compound has also been identified as an activator of the inflammasome pathway, particularly in macrophages. It enhances caspase-1 cleavage in response to nigericin, a microbial toxin that activates the NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome. This activation leads to increased production of interleukin-1β (IL-1β), a critical cytokine in the immune response . The immunostimulatory effects of this compound suggest its potential utility in treating conditions characterized by inflammation.

3. Safety and Toxicity

Safety assessments conducted on C. elegans and mammalian cell lines indicate that this compound does not exhibit significant cytotoxicity at concentrations up to 200 μM. Furthermore, it has been shown to have low toxicity in vivo, with studies revealing no adverse effects on body weight or organ integrity following administration .

4. Summary of Research Findings

The following table summarizes key findings regarding the biological activity of this compound:

5.1 Obesity Model in C. elegans

In a recent study, C. elegans was used to investigate the anti-obesogenic potential of this compound under glucose-supplemented conditions. Results indicated a significant reduction in triglyceride accumulation with this compound treatment compared to controls, supporting its role as a potential therapeutic agent for obesity management .

5.2 Macrophage Activation Study

Another investigation focused on the immune-modulatory properties of this compound demonstrated its ability to enhance IL-1β production through inflammasome activation in macrophages primed with lipopolysaccharide (LPS). This suggests that this compound could be beneficial in enhancing immune responses during infections .

Q & A

Q. What are the key chemical properties of Maackiain that influence its experimental handling and storage?

Q. How can researchers standardize this compound’s biological assays to ensure reproducibility?

Reproducibility requires meticulous documentation of solvent preparation (e.g., inert gas-purged solvents), cell lines (e.g., RAW 264.7 macrophages for NO assays), and dosage parameters (e.g., 20 mg/kg in murine models). Reference primary literature for validated protocols and include supplementary materials detailing instrument calibration and batch-specific variations .

Q. What experimental controls are essential when studying this compound’s anti-inflammatory effects?

Include negative controls (e.g., untreated cells), positive controls (e.g., LPS for NO induction), and solvent controls (e.g., DMSO at equivalent concentrations). For in vivo studies, sham-treated groups and vehicle controls are critical to isolate compound-specific effects .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across studies be systematically addressed?

Contradictions may arise from variations in cell viability assays (e.g., MTT vs. ATP-based methods) or model systems (e.g., HeLa vs. RBL-2H3 cells). Conduct dose-response meta-analyses, report exact experimental conditions (e.g., PMA concentrations), and validate findings using orthogonal techniques (e.g., qPCR for IL-4 mRNA and ELISA for protein levels) .

Q. What methodologies are recommended for elucidating this compound’s mechanism of action in anti-inflammatory pathways?

Combine transcriptomic profiling (RNA-Seq) to identify downregulated pro-inflammatory genes (e.g., IL-4, H1 receptor) with phosphoproteomics to map signaling pathways (e.g., NF-κB inhibition). Validate targets via siRNA knockdown or CRISPR-Cas9 in relevant cell lines .

Q. How can researchers optimize this compound’s solubility for in vivo pharmacokinetic studies?

Use co-solvents like PEG-400 or cyclodextrin-based formulations. Assess bioavailability via LC-MS/MS plasma profiling and compare tissue distribution across formulations. Document particle size and aggregation via dynamic light scattering to ensure consistency .

Methodological Considerations

- Data Integrity : Maintain raw datasets (e.g., HPLC chromatograms, survival curves) in accessible repositories with metadata (e.g., instrument settings, statistical thresholds) to enable independent verification .

- Ethical Reporting : Disclose all experimental variables (e.g., animal strain, fasting status) to prevent selective data bias. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.